molecular formula C₈H₁₂N₄O₅ B1147451 5-Aza-2'-deoxy-6-oxo Cytidine CAS No. 106966-55-6

5-Aza-2'-deoxy-6-oxo Cytidine

Cat. No.: B1147451
CAS No.: 106966-55-6
M. Wt: 244.5
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Description

5-Aza-2’-deoxy-6-oxo Cytidine, also known as 6-Amino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione, is a synthetic nucleoside analog. It is a derivative of cytidine, where the carbon atom at the 5-position of the cytosine ring is replaced by a nitrogen atom. This compound is primarily known for its role as a DNA methyltransferase inhibitor, making it a significant agent in epigenetic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-2’-deoxy-6-oxo Cytidine involves multiple steps, starting from the appropriate sugar and base precursors. One common method includes the reaction of 2-deoxy-D-ribose with 5-azacytosine under acidic conditions to form the nucleoside analog . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine often involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and purification systems to handle the compound’s sensitivity to light and moisture.

Chemical Reactions Analysis

Types of Reactions

5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions include various substituted cytidine analogs, which can have different biological activities and properties .

Scientific Research Applications

5-Aza-2’-deoxy-6-oxo Cytidine has a wide range of applications in scientific research:

Mechanism of Action

5-Aza-2’-deoxy-6-oxo Cytidine exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA methyltransferase, leading to the demethylation of DNA. This demethylation can reactivate tumor suppressor genes that have been silenced by hypermethylation, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aza-2’-deoxy-6-oxo Cytidine is unique due to its specific incorporation into DNA and its potent inhibitory effect on DNA methyltransferase. It is approximately ten times more potent than 5-azacytidine, making it a more effective agent in epigenetic therapy .

Properties

IUPAC Name

6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNLQJDDNSSFQ-UOWFLXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747063
Record name 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106966-55-6
Record name 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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